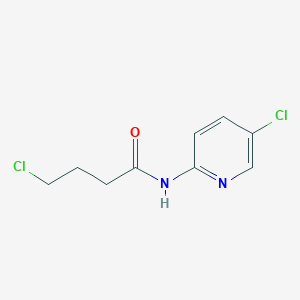

4-chloro-N-(5-chloropyridin-2-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-chloro-N-(5-chloropyridin-2-yl)butanamide” is a chemical compound with the molecular formula C9H10Cl2N2O .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “(4-Chloropyridin-2-yl)methanamine” involves various steps including hydroxylation, N-demethylation, nitrogen-to-carbon cyclization, formation of a pyrimidone ring, oxidation of alcohols to carboxylic acids, amide-bridge cleavage, amine hydrolysis, and O-glucuronidation . Another process for the preparation of chlorantraniliprole, which may be related, has been patented .Physical And Chemical Properties Analysis

The physical form of related compounds such as “(4-Chloropyridin-2-yl)methanamine” is reported to be a pale-yellow to yellow-brown to red-brown liquid or sticky oil to semi-solid . The compound “4-chloro-N-(5-chloropyridin-2-yl)butanamide” is expected to have similar physical and chemical properties.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity : A study by Raza et al. (2019) describes the synthesis of various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, starting with 4-chlorobutanoyl chloride and testing their biological activity. This research demonstrates the compound's potential in the formulation of depigmentation drugs with minimal side effects (Raza et al., 2019).

Chemical Complexation : Zimmerman et al. (1991) explored the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids. This study highlights the compound's role in chemical interactions and its potential applications in biochemical research (Zimmerman et al., 1991).

Solvent Properties in Fuel Extraction : Verdía et al. (2017) investigated the role of pyridinium substituent in ionic liquids (ILs) as extracting agents for pyridine from fuels. This research underscores the compound's utility in enhancing solvent properties for fuel extraction (Verdía et al., 2017).

Potential in Drug Design : Nazir et al. (2018) focused on the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides. This study showcases the compound's relevance in drug design, particularly as urease enzyme inhibitors (Nazir et al., 2018).

In-vitro and In-silico Approaches in Drug Synthesis : Munshi et al. (2021) described the synthesis of new Schiff base ligands and their in-vitro and in-silico analysis. This research highlights the compound's application in drug synthesis and its potential biological efficiency (Munshi et al., 2021).

Anticonvulsant Properties : Kamiński et al. (2015) synthesized new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)butanamides, demonstrating broad-spectrum anticonvulsant activity. This suggests the compound's potential in the development of new antiepileptic drugs (Kamiński et al., 2015).

Mecanismo De Acción

Target of Action

The primary targets of 4-chloro-N-(5-chloropyridin-2-yl)butanamide are currently unknown

Result of Action

The molecular and cellular effects of 4-chloro-N-(5-chloropyridin-2-yl)butanamide’s action are currently unknown . These effects can be diverse, ranging from changes in gene expression to alterations in cellular metabolism, depending on the compound’s specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-N-(5-chloropyridin-2-yl)butanamide . These factors include pH, temperature, presence of other molecules, and cellular context. For instance, the compound’s stability could be affected by storage conditions, such as temperature and light exposure .

Propiedades

IUPAC Name |

4-chloro-N-(5-chloropyridin-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c10-5-1-2-9(14)13-8-4-3-7(11)6-12-8/h3-4,6H,1-2,5H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIORPWZMAUTBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)NC(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(5-chloropyridin-2-yl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid](/img/structure/B2941055.png)

![2-[2-(Hydroxymethyl)benzimidazolyl]-1-piperidylethan-1-one](/img/structure/B2941070.png)

![Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2941073.png)